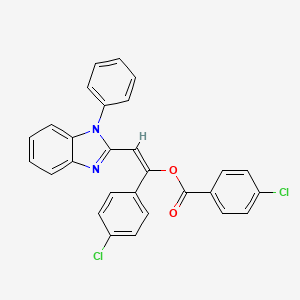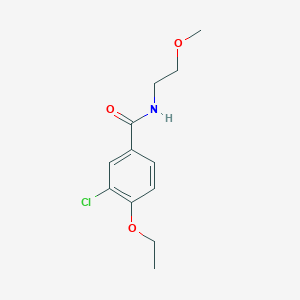
1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate, also known as CPB, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of histone deacetylases, which could contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This compound has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate in lab experiments is its ability to inhibit the growth of cancer cells, which could be useful in studying the mechanisms of cancer cell growth and developing new cancer treatments. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate, including:
1. Further studies on the mechanism of action of this compound, including its effects on various signaling pathways and its interactions with other proteins and molecules.
2. Development of new methods for synthesizing this compound, which could improve its availability and reduce its cost.
3. Studies on the potential use of this compound in combination with other drugs or therapies, which could enhance its effectiveness and reduce its toxicity.
4. Studies on the potential use of this compound in treating other diseases, such as autoimmune diseases and infectious diseases.
5. Development of new analogs of this compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate can be synthesized using a variety of methods, including Suzuki coupling, Heck coupling, and Sonogashira coupling. The most common method for synthesizing this compound is the Suzuki coupling reaction, which involves the reaction between 4-chlorophenylboronic acid and 1-phenyl-1H-benzimidazole-2-boronic acid in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18Cl2N2O2/c29-21-14-10-19(11-15-21)26(34-28(33)20-12-16-22(30)17-13-20)18-27-31-24-8-4-5-9-25(24)32(27)23-6-2-1-3-7-23/h1-18H/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLCYNTZKUGWDD-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2/C=C(\C4=CC=C(C=C4)Cl)/OC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5266039.png)
![5-[1-(1H-benzimidazol-5-ylcarbonyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5266045.png)
![1-[2-(5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B5266054.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5266058.png)

![N-2-naphthyl-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5266063.png)

![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5266083.png)
![1-[4-(5-{[(2-pyridinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B5266101.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B5266109.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5266112.png)
![N-[1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidin-4-yl]acetamide](/img/structure/B5266113.png)
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5266128.png)
![3-[(2,2-dimethylmorpholin-4-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5266134.png)
